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Compound of Interest

Compound Name: 2-Phenoxyaniline

Cat. No.: B124666 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
phenoxyaniline (CAS No: 2688-84-8), a key intermediate in the synthesis of various organic

molecules. This document is intended to be a valuable resource, presenting key analytical data

and methodologies to support research and development activities.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 2-phenoxyaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of 2-Phenoxyaniline

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.35 - 7.25 m 2H Ar-H

~7.10 - 6.95 m 3H Ar-H

~6.90 - 6.70 m 4H Ar-H

~3.85 br s 2H -NH₂
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Table 2: ¹³C NMR Spectroscopic Data of 2-Phenoxyaniline

Chemical Shift (δ) ppm Assignment

158.4 Ar-C

144.3 Ar-C

137.2 Ar-C

129.8 Ar-CH

124.2 Ar-CH

122.5 Ar-CH

120.3 Ar-CH

119.0 Ar-CH

117.8 Ar-CH

116.1 Ar-CH

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands of 2-Phenoxyaniline

Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Strong, Sharp (doublet)
N-H stretch (asymmetric and

symmetric)

3060 - 3030 Medium Aromatic C-H stretch

1620 - 1580 Strong
N-H bend and Aromatic C=C

stretch

1500 - 1470 Strong Aromatic C=C stretch

1260 - 1220 Strong Aryl-O-Ar stretch (asymmetric)

750 - 730 Strong C-H out-of-plane bend

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b124666?utm_src=pdf-body
https://www.benchchem.com/product/b124666?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of 2-Phenoxyaniline

m/z Relative Intensity (%) Assignment

185 100 [M]⁺ (Molecular Ion)

184 ~60 [M-H]⁺

168 ~10 [M-NH₃]⁺

156 ~15 [M-CHO]⁺

129 ~20 [C₉H₇N]⁺

108 ~30 [C₇H₆N]⁺

92 ~25 [C₆H₆N]⁺

77 ~40 [C₆H₅]⁺

Experimental Protocols
The following are representative experimental protocols for the acquisition of spectroscopic

data for 2-phenoxyaniline, based on standard laboratory practices for similar aromatic

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 2-phenoxyaniline (approximately 10-20 mg) is prepared in a suitable deuterated

solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆) and transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

Parameters: A standard proton experiment is performed at room temperature. Data is

typically acquired with 16-32 scans, a spectral width of 12-16 ppm, an acquisition time of

3-4 seconds, and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to the

residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
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¹³C NMR Spectroscopy:

Instrument: A 100 MHz or 125 MHz NMR spectrometer.

Parameters: A proton-decoupled carbon experiment is conducted at room temperature. A

sufficient number of scans (typically 1024 or more) are accumulated to achieve a good

signal-to-noise ratio. The spectral width is set to approximately 200-220 ppm, with a

relaxation delay of 2-5 seconds. Chemical shifts are referenced to the solvent peak (e.g.,

CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
The IR spectrum is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation: For a solid sample like 2-phenoxyaniline, the KBr pellet method is

commonly employed. A small amount of the sample (1-2 mg) is finely ground with

approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The

mixture is then compressed under high pressure to form a transparent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer.

The spectrum is recorded over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A

background spectrum of a pure KBr pellet is typically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic

inlet system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For

direct analysis, a solids probe can be used.

Ionization Method: Electron Ionization (EI) is a common method for relatively volatile and

stable compounds like 2-phenoxyaniline.

Instrument: A quadrupole or time-of-flight (TOF) mass analyzer.

Parameters (for a typical GC-MS analysis):

GC: A capillary column (e.g., DB-5ms) is used with helium as the carrier gas. The oven

temperature is programmed to ramp from an initial temperature (e.g., 100 °C) to a final
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temperature (e.g., 280 °C).

MS: The ion source temperature is typically set to 200-250 °C. The electron energy is

maintained at 70 eV. The mass spectrum is scanned over a range of m/z 40-500.

Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound such as 2-phenoxyaniline.
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Caption: A generalized workflow for the spectroscopic analysis of 2-phenoxyaniline.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Phenoxyaniline: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b124666#spectroscopic-data-nmr-ir-ms-of-2-
phenoxyaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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